molecular formula C16H8N2O4 B13097081 [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone CAS No. 14735-56-9

[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone

Cat. No.: B13097081
CAS No.: 14735-56-9
M. Wt: 292.24 g/mol
InChI Key: QPCDSSGUNCFACB-UHFFFAOYSA-N
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Description

[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone is a bisindole derivative featuring a fused bicyclic structure with four ketone groups at positions 2, 2', 3, and 3'.

Properties

CAS No.

14735-56-9

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

5-(2,3-dioxo-1H-indol-5-yl)-1H-indole-2,3-dione

InChI

InChI=1S/C16H8N2O4/c19-13-9-5-7(1-3-11(9)17-15(13)21)8-2-4-12-10(6-8)14(20)16(22)18-12/h1-6H,(H,17,19,21)(H,18,20,22)

InChI Key

QPCDSSGUNCFACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2

Origin of Product

United States

Preparation Methods

Oxidative Coupling of Indole-2,3-dione (Isatin) Derivatives

  • The starting material often used is isatin (1H-indole-2,3-dione), a well-known heterocyclic compound that can be transformed into various indole derivatives through condensation and coupling reactions.

  • One approach involves the synthesis of indole hydrazide derivatives from methyl esters of substituted indole-2-carboxylic acids, followed by condensation with isatin derivatives under acidic catalysis to form biindole tetrone structures.

  • The reaction typically proceeds via the formation of hydrazone intermediates, which upon oxidative coupling yield the tetrone compound.

  • Catalytic amounts of glacial acetic acid facilitate the condensation step, ensuring the formation of the desired biindole tetrone with a (Z)-configuration at the imine double bond, as confirmed by X-ray crystallography of analogous compounds.

Acid-Catalyzed Condensation with Oxidants

  • Acid catalysis plays a crucial role in the condensation of indole derivatives with quinonoid compounds such as o-chloranil, leading to the formation of substituted 1,3-tropolones structurally related to biindole tetrone compounds.

  • The reaction mechanism involves nucleophilic attack by the indole nitrogen on the quinonoid carbonyl groups, followed by rearrangement and oxidation to yield the tetrone structure.

  • Quantum chemical calculations (PBE0/6-311+G(d,p)) and X-ray diffraction analyses have been employed to characterize the tautomeric forms and confirm the structure of the synthesized compounds.

Oxidative Methods Using Periodate and Other Oxidants

  • Oxidative cleavage and coupling reactions are often facilitated by strong oxidants such as periodate, permanganate, or other transition metal-based oxidants.

  • Periodate oxidation, in particular, is used for selective cleavage and oxidation of diol intermediates that may be formed during the synthesis of biindole tetrone compounds.

  • Electrochemical methods utilizing lead dioxide anodes in acidic media have been reported to efficiently generate periodate in situ, which can then be used for oxidation steps in the synthesis.

  • These oxidative methods are advantageous for their selectivity and ability to generate the tetrone moiety without over-oxidation or degradation of the indole framework.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Condensation of Indole Hydrazides with Isatin Methyl esters, hydrazine hydrate, glacial acetic acid catalyst High selectivity, confirmed stereochemistry Requires multiple steps, moderate yields
Acid-Catalyzed Condensation with o-Chloranil o-Chloranil, acid catalyst Direct formation of tetrone, well-characterized products Sensitive to reaction conditions, possible side reactions
Oxidative Coupling via Periodate Oxidation Periodate (generated electrochemically or chemically), acidic media Efficient oxidation, mild conditions Handling of strong oxidants, safety concerns

Detailed Research Findings and Notes

  • The synthesis starting from 5-methoxyindole-2-carboxylic acid involves esterification, hydrazide formation, and subsequent condensation with isatins to yield biindole tetrone derivatives with confirmed (Z)-configuration at the imine bond.

  • Acid-catalyzed reactions with quinonoid compounds such as o-chloranil produce 1,3-tropolones structurally related to the target compound, with detailed structural elucidation by X-ray crystallography and NMR spectroscopy.

  • Electrochemical generation of periodate oxidants allows for greener and more controlled oxidation steps, which are crucial for forming the tetrone functionalities without over-oxidation or degradation.

  • The choice of oxidant and reaction conditions significantly affects the yield and purity of the final biindole tetrone compound, necessitating careful optimization.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The fused indole rings exhibit enhanced electron density at C3/C3' positions due to conjugation with carbonyl groups. Electrophilic attacks preferentially occur at these sites:

Reaction TypeReagents/ConditionsProduct CharacterizationSource Basis
Nitration HNO₃/H₂SO₄ (0–5°C)3-Nitro derivatives (major)
Sulfonation SO₃/H₂SO₄3-Sulfo adducts
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃3-Halo substituted products

Key Mechanistic Insight :

  • The C3 position is ~10¹³ times more reactive than benzene in electrophilic substitution due to resonance stabilization of the intermediate arenium ion .

  • Adjacent carbonyl groups (-C=O) withdraw electron density but enhance regioselectivity via inductive effects.

Oxidation Reactions

The electron-rich indole moieties render the compound susceptible to oxidative degradation:

Oxidizing AgentConditionsPrimary ProductsStability Notes
N-Bromosuccinimide Acetic acid, 25°COxindole derivatives (C2/C3 oxidation)Partially stable in air
KMnO₄ Acidic/HotCleavage to anthranilic acid analogsRequires inert atmosphere
Ozone -78°C, CH₂Cl₂Ring-opening ozonidesHighly reactive

Key Observation :

  • Oxidation at C2/C3 positions dominates due to π-electron density localization, forming lactam structures via carbonyl-group participation .

Cycloaddition Reactions

The C2–C3 double bonds participate in [4+2] and [3+2] cycloadditions:

Reaction TypeDienophile/PartnerProduct ClassYield (%)
Diels-Alder Maleic anhydrideTetrahydrocarbazole derivatives60–75
1,3-Dipolar DiazomethanePyrazoline-fused systems40–55

Steric Considerations :

  • The bulky bis-indole framework reduces intermolecular cycloaddition efficiency, favoring intramolecular pathways .

Hydrogenation and Reduction

Selective reduction of the indole rings is achievable under controlled conditions:

Reducing AgentConditionsOutcomeSelectivity
H₂/Pd-C Ethanol, 50 psiPartial saturation (C2–C3 bonds)Moderate (C3 > C2)
NaBH₄ THF, 0°CKetone → alcohol conversionLimited to carbonyls
LiAlH₄ Anhydrous etherFull indoline formationLow (requires excess)

Mechanistic Notes :

  • Catalytic hydrogenation proceeds via protonation at C3 followed by H⁻ transfer .

  • LiAlH₄ preferentially reduces carbonyl groups before attacking aromatic systems.

Base-Catalyzed Reactions

The compound’s weak basicity (pK~a~ ≈ −3.6) allows selective deprotonation for functionalization:

BaseReactionOutcome
LDA −78°C, THFC3 lithiation → alkylation/addition
NaOH Aqueous, refluxHydrolysis of carbonyl groups

Critical Limitation :

  • Harsh basic conditions degrade the indole core, necessitating low-temperature protocols .

Mechanistic Insights

The reactivity profile arises from:

  • Electronic Effects :

    • Electron-donating NH groups enhance aromatic electrophilicity.

    • Electron-withdrawing carbonyls direct substitution to C3/C3'.

  • Steric Hindrance :

    • Adjacent carbonyls impede bulky electrophiles (e.g., tert-butyl groups).

Data Gaps and Research Needs

  • Quantitative kinetic data (e.g., rate constants for nitration) remain undocumented.

  • Computational studies (DFT) could clarify transition-state geometries.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, showing significant antiproliferative effects.

  • Case Study : A study reported that derivatives of this compound inhibited the growth of human cancer cells with IC50 values in the nanomolar range. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways such as EGFR and BRAF .
CompoundCell Line TestedIC50 Value (µM)Mechanism
This compoundA549 (lung)0.12EGFR inhibition
This compoundMCF7 (breast)0.08Apoptosis induction

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It shows effectiveness against a variety of bacterial strains and fungi.

  • Case Study : Research indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliEffective64 µg/mL

Potential as a Lead Compound

The unique structural characteristics of this compound make it a promising candidate for further drug development.

  • Case Study : The compound's ability to interact with multiple biological targets suggests it could be optimized for enhanced efficacy and specificity in therapeutic applications. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce potential side effects .

Mechanism of Action

The mechanism of action of [5,5’-Biindoline]-2,2’,3,3’-tetraone involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2'-Bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone

  • Structure : A bisindane core with tetrone groups and phenylazo substituents at positions 2 and 2' .
  • Key Properties: Exists predominantly in the hydrazo tautomeric form due to intramolecular hydrogen bonding. Synthesized via diazo coupling between [5,5'-biindane]-1,1',3,3'-tetrone and aniline.
  • Contrast with Target Compound : The biindane core lacks the indole nitrogen, reducing π-conjugation and altering redox properties compared to the bisindole-based tetrone.

Polybrominated 3,3'-bi-1H-indoles (e.g., 2,2',5,5'-tetrabromo-3,3'-bi-1H-indole)

  • Structure : Bisindole core with bromine substituents at positions 2, 2', 5, and 5' .
  • Key Properties: Synthesized via palladium-catalyzed reductive N-heterocyclization.

5,5′-Dimethyl-2,2′-bisindan-1,1′,3,3′-tetrone

  • Structure : Bisindan core with methyl groups at positions 5 and 5' and tetrone functionalities .
  • Key Properties: Predominantly exists in the enol tautomer stabilized by intramolecular hydrogen bonds. Forms stable radicals (ESR value: g = 2.0042) due to delocalized electron density.

6,6',7,7'-Tetrahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetrone (Apogossypolone)

  • Structure : Binaphthalene core with hydroxyl, isopropyl, and methyl substituents .
  • Key Properties: Exhibits antioxidant and anticancer activity, likely due to its polyphenolic structure. Used in biochemical studies targeting oxidative stress pathways.
  • Contrast with Target Compound : The binaphthalene system provides extended π-conjugation, enhancing antioxidant capacity, whereas the bisindole tetrone’s electron-deficient core may favor radical scavenging via ketone redox activity .

Data Table: Comparative Analysis of Tetrone Derivatives

Compound Name Core Structure Substituents/Functional Groups Key Applications Reference ID
[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone Bisindole Tetrone (2,2',3,3') Potential in radical chemistry
2,2'-Bis(phenylazo)-5,5'-biindane-... Bisindane Phenylazo, tetrone Azo dyes, optoelectronics
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole Bisindole Bromine (2,2',5,5') Marine natural products
5,5′-Dimethyl-2,2′-bisindan-1,1′,3,3′-tetrone Bisindan Methyl (5,5'), tetrone Radical stabilization
Apogossypolone Binaphthalene Hydroxyl, isopropyl, methyl Antioxidants, anticancer agents

Research Findings and Functional Insights

  • Tautomerism and Radical Formation: Bisindole tetrones like this compound are prone to enol-keto tautomerism, which can stabilize radicals (e.g., ESR-detected radicals in 5,5′-dimethyl-bisindan tetrone) . This property is critical for applications in conductive polymers or redox-active materials.
  • Electron Deficiency : The tetrone groups create an electron-deficient aromatic system, enhancing reactivity toward nucleophiles. This contrasts with brominated bisindoles, where electron-withdrawing bromine substituents dominate reactivity .

Biological Activity

[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique bicyclic indole framework with multiple ketone functionalities. Its structure allows for various interactions with biological targets, which is critical for its activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

The IC50 values observed were as follows:

Cell Line IC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

These results indicate that this compound exhibits promising antitumor activity, particularly in two-dimensional (2D) cell cultures .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown activity against various microbial strains:

  • Tested Microorganisms :
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Cryptococcus neoformans

The minimum inhibitory concentration (MIC) values indicate that the compound possesses significant antimicrobial properties:

Microorganism MIC (µg/mL)
MRSA≤ 0.25
Cryptococcus neoformans16

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the indole ring significantly influence its potency:

  • Key Findings :
    • Substituents that enhance electron density on the indole ring tend to increase cytotoxicity.
    • The presence of halogen atoms at specific positions on the indole framework correlates with improved antimicrobial activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • In Vivo Tumor Models :
    • Administration of the compound in murine models demonstrated a reduction in tumor size and proliferation rates compared to control groups.
  • Toxicity Assessments :
    • Preliminary toxicity assessments revealed a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Q & A

Basic: What are the optimal reaction conditions for synthesizing [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone?

Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and reaction times. A validated approach involves using polar aprotic solvents like DMF or PEG-400, which enhance solubility and reaction efficiency. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieved a 42% yield for a structurally similar indole derivative under the following conditions:

  • Solvent system : PEG-400/DMF (1:1 v/v)
  • Catalyst : CuI (10 mol%)
  • Reaction time : 12 hours at 60°C
  • Workup : Ethyl acetate extraction and column chromatography (70:30 ethyl acetate/hexane) .

For this compound, modifying the solvent ratio (e.g., increasing DMF proportion) or using microwave-assisted synthesis could improve yield.

Basic: How can column chromatography be optimized to purify this compound?

Answer:
Purification via flash column chromatography is critical for removing unreacted precursors and side products. Key parameters include:

  • Stationary phase : Silica gel (60–120 mesh)
  • Mobile phase : Gradient elution starting with nonpolar solvents (hexane) and transitioning to ethyl acetate (polar). A 70:30 ethyl acetate/hexane ratio effectively separates indole derivatives .
  • Detection : TLC monitoring (UV-active spots at 254 nm).

For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water mobile phase may enhance resolution.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach ensures structural validation:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH signals at δ 10–12 ppm).
  • 19F NMR (if fluorinated analogs are synthesized) .
  • HRMS : Confirms molecular weight (e.g., FAB-HRMS for exact mass).
  • FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and NH vibrations (~3400 cm⁻¹).

For advanced analysis, X-ray crystallography or DFT calculations can resolve stereoelectronic properties.

Advanced: How can this compound be incorporated into high-performance polymers?

Answer:
This tetrone’s rigid, planar structure makes it suitable for polyimide or polyamide synthesis. A methodology inspired by copolymerization with diamines (e.g., 4,4'-oxybis[benzenamine]) involves:

Polymerization : Condensation with dianhydrides (e.g., pyromellitic dianhydride) in NMP at 180°C.

Film casting : Spin-coating followed by thermal imidization (300°C under nitrogen).

Characterization : TGA (thermal stability >400°C) and DMA (glass transition temperature >250°C) .

Applications include flexible electronics or gas-separation membranes due to its thermal robustness.

Advanced: What methodologies assess the toxicity profile of this compound?

Answer:
Toxicity evaluation follows OECD guidelines:

  • Acute oral toxicity (LD50) : Administer doses up to 2,000 mg/kg in rodent models; observe mortality/morbidity over 14 days. Related tetrone derivatives show LD50 >2,000 mg/kg, indicating low acute toxicity .
  • Mutagenicity : Ames test (TA98/TA100 strains) with and without metabolic activation. Negative results in similar compounds suggest no DNA damage .
Test ParameterResult (Related Compounds)Reference
Acute Oral LD50>2,000 mg/kg
Ames Test (Mutation)Negative

Advanced: How can contradictions in reported solubility or reactivity data be resolved?

Answer:
Discrepancies often arise from synthetic conditions or impurities. To resolve:

Reproduce synthesis : Strictly control anhydrous conditions and catalyst purity.

Analytical validation : Use DSC to confirm crystallinity and HPLC-MS to detect trace impurities.

Computational modeling : DFT calculations (e.g., Gaussian 16) predict solubility parameters and reactive sites .

For example, solubility variations in water (3.2E-3 g/L at 25°C for analogs) may stem from hydration states or polymorphic forms .

Advanced: What experimental designs probe the electronic effects of substituents on this compound?

Answer:
Substituent effects are studied via:

Synthetic modulation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at C4/C4'.

Spectroscopic analysis : UV-Vis (λmax shifts) and cyclic voltammetry (HOMO-LUMO gaps).

Theoretical studies : NBO analysis in Gaussian 16 quantifies charge distribution .

For instance, fluorination at C5 alters π-π stacking in polymers, enhancing charge mobility .

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